molecular formula C15H21BrO3 B12635689 1-Benzoxonin, 8-broMo-2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-Methyl-

1-Benzoxonin, 8-broMo-2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-Methyl-

Katalognummer: B12635689
Molekulargewicht: 329.23 g/mol
InChI-Schlüssel: OKJKMAXEEYWDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- is a complex organic compound with a unique structure that includes a benzoxonin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacology.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzoxonin, 8-bromo-2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4-methyl- is unique due to its specific structural features and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C15H21BrO3

Molekulargewicht

329.23 g/mol

IUPAC-Name

8-bromo-4,9-dimethoxy-4-methyl-3,5,6,7-tetrahydro-2H-1-benzoxonine

InChI

InChI=1S/C15H21BrO3/c1-15(18-3)8-4-5-11-12(19-10-9-15)6-7-13(17-2)14(11)16/h6-7H,4-5,8-10H2,1-3H3

InChI-Schlüssel

OKJKMAXEEYWDEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2=C(C=CC(=C2Br)OC)OCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.